Diethyl pyrazine-2,3-dicarboxylate
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Overview
Description
Diethyl pyrazine-2,3-dicarboxylate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of two ester groups at the 2 and 3 positions of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl pyrazine-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of pyrazine-2,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Diethyl pyrazine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products:
Oxidation: Pyrazine-2,3-dicarboxylic acid.
Reduction: this compound alcohol derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Diethyl pyrazine-2,3-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl pyrazine-2,3-dicarboxylate varies depending on its application:
Biological Activity: The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its effects.
Corrosion Inhibition: As a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion.
Comparison with Similar Compounds
Pyrazine-2,3-dicarboxylic acid: The parent compound without ester groups.
Diethyl pyrazine-2,5-dicarboxylate: A structural isomer with ester groups at the 2 and 5 positions.
Pyridine-2,3-dicarboxylic acid: A similar compound with a nitrogen atom in the 4 position of the aromatic ring.
Uniqueness: Its ability to form coordination polymers and its biological activity profile distinguish it from other similar compounds .
Properties
CAS No. |
2427-90-9 |
---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
diethyl pyrazine-2,3-dicarboxylate |
InChI |
InChI=1S/C10H12N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
FCOTXDSQWWDSPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CN=C1C(=O)OCC |
Origin of Product |
United States |
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